molecular formula C9H9BrFNO2S B1408223 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide CAS No. 1704121-60-7

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide

Cat. No.: B1408223
CAS No.: 1704121-60-7
M. Wt: 294.14 g/mol
InChI Key: XZKNBWPDQWIDQF-UHFFFAOYSA-N
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Description

Historical Development in Sulfonamide Chemistry

Sulfonamides have a rich history dating back to the early 20th century when they were first discovered as antibacterial agents. The core sulfonamide structure consists of a sulfonyl functional group attached to an amine, and this scaffold has been extensively modified to enhance biological activity and physicochemical properties. Over the decades, the introduction of various substituents on the aromatic ring and the nitrogen atom has led to a broad class of derivatives with diverse applications in medicinal chemistry, agriculture, and material science.

The development of halogenated benzenesulfonamides, such as those bearing bromine and fluorine atoms, has been driven by the desire to modulate electronic properties, metabolic stability, and binding affinities in biological systems. The cyclopropyl substitution on the sulfonamide nitrogen represents a more recent structural modification aimed at improving molecular rigidity and lipophilicity, which can influence bioavailability and target interaction profiles. This compound, 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide, fits within this continuum of structural evolution in sulfonamide chemistry, combining halogenation with cycloalkyl substitution to explore new chemical space.

Position Within Benzenesulfonamide Derivative Classifications

Within the broad classification of benzenesulfonamide derivatives, this compound is categorized as a halogenated sulfonamide bearing a cycloalkyl amine substituent. Benzenesulfonamides are typically classified based on the nature and position of substituents on the benzene ring and the type of amine linked to the sulfonyl group.

  • Halogenated Benzenesulfonamides: These compounds contain one or more halogen atoms (fluorine, chlorine, bromine, iodine) attached to the aromatic ring. Halogenation often enhances chemical stability and modifies electronic effects, influencing reactivity and biological activity.

  • N-Cycloalkyl Sulfonamides: This subclass includes sulfonamides where the nitrogen atom is bonded to a cycloalkyl group such as cyclopropyl, cyclobutyl, or cyclohexyl. The cyclopropyl group in this compound confers conformational rigidity and can affect molecular interactions.

  • Mixed Substituent Derivatives: Compounds like this compound combine both halogenation and cycloalkyl substitution, placing them in a specialized niche that is of interest for fine-tuning physicochemical and biological properties.

The compound's position is thus at the intersection of halogenated benzenesulfonamides and cycloalkyl-substituted sulfonamides, making it a valuable molecule for research in synthetic chemistry and potential pharmaceutical applications.

Data Table: Key Chemical and Physical Properties of this compound

Property Value Source
Molecular Formula C10H11BrFNO2S
Molecular Weight ~306.18 g/mol
Melting Point 88–136 °C (varied reports)
Boiling Point 370–429 °C (predicted/measured)
Density 1.66–1.76 g/cm³
LogP (Partition Coefficient) Approx. 3.37
Index of Refraction 1.626

Detailed Research Findings

Research on this compound is limited but indicates several key chemical characteristics and potential applications:

  • Chemical Reactivity: The bromine and fluorine substituents on the benzene ring influence the compound's reactivity, particularly in electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The sulfonamide group is known for its stability but can participate in hydrogen bonding and coordinate with metal centers in catalysis or biological systems.

  • Structural Features: The cyclopropyl group attached to the sulfonamide nitrogen provides steric hindrance and conformational rigidity, which can affect molecular recognition and binding affinity in biological targets.

  • Potential Applications: While specific biological activities of this compound remain under investigation, structurally related sulfonamides have demonstrated antibacterial, anti-inflammatory, and enzyme inhibitory properties. The unique combination of halogenation and cyclopropyl substitution suggests potential utility in medicinal chemistry as a scaffold for drug development or as an intermediate in organic synthesis.

  • Physical Property Predictions: Computational and experimental data suggest a relatively high melting and boiling point range, indicating thermal stability suitable for various synthetic processes.

Properties

IUPAC Name

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2S/c10-6-1-4-8(11)9(5-6)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKNBWPDQWIDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Conditions:

  • Reagents: N-bromosuccinimide (NBS) or elemental bromine (Br₂)
  • Solvent: Acetic acid, carbon tetrachloride, or dichloromethane
  • Catalysts: A radical initiator such as azobisisobutyronitrile (AIBN) or light irradiation
  • Temperature: 0°C to room temperature for controlled mono-bromination

Research Findings:
Patents indicate that using NBS in the presence of a radical initiator at controlled temperatures yields regioselective bromination with minimal polybromination. The process overcomes issues associated with over-bromination, ensuring the bromine is predominantly at the para position, which is critical for subsequent steps.

Data Table 1: Bromination Conditions

Parameter Typical Range Notes
Brominating reagent NBS or Br₂ NBS preferred for selectivity
Solvent Acetic acid, dichloromethane Choice depends on substrate solubility
Catalyst AIBN, light irradiation Radical initiation
Temperature 0°C to 25°C To control regioselectivity
Reaction time 2-6 hours Monitored via TLC

Formation of the Sulfonamide Group

The sulfonamide moiety is introduced via sulfonation of the brominated intermediate with chlorosulfonic acid or sulfuryl chloride, followed by amination with cyclopropylamine.

Sulfonamide Synthesis:

  • Reagents: Chlorosulfonic acid or sulfuryl chloride
  • Conditions: Controlled addition at low temperature (-10°C to 0°C) to prevent polysulfonation
  • Amination: Reaction with cyclopropylamine in the presence of a base such as pyridine or triethylamine

Research Findings:
Patents reveal that chlorosulfonic acid provides higher regioselectivity, and subsequent amination with cyclopropylamine yields the desired sulfonamide with high purity.

Data Table 2: Sulfonamide Formation

Parameter Typical Range Notes
Sulfonating agent Chlorosulfonic acid, sulfuryl chloride Chlorosulfonic acid preferred for regioselectivity
Temperature -10°C to 0°C To control sulfonation pattern
Amination reagent Cyclopropylamine Nucleophilic substitution
Base Pyridine, triethylamine To scavenge HCl or SO₂Cl₂ byproducts
Reaction time 4-12 hours Monitored via TLC

Cyclopropylation at the Nitrogen

The final key step involves attaching the cyclopropyl group to the nitrogen atom of the sulfonamide. This is achieved via nucleophilic substitution or metal-catalyzed cyclopropylation.

Cyclopropylation Conditions:

  • Reagents: Cyclopropyl halides (e.g., cyclopropyl bromide) or cyclopropyl metal reagents
  • Catalysts: Transition metals such as palladium or copper
  • Solvent: Dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile
  • Temperature: 25°C to 80°C

Research Findings:
Patents and recent research suggest that using cyclopropyl bromide with a palladium catalyst in DMF provides high selectivity and yield. The process benefits from mild conditions that preserve the integrity of the aromatic and sulfonamide functionalities.

Data Table 3: Cyclopropylation Conditions

Parameter Typical Range Notes
Reagent Cyclopropyl bromide or chloride Electrophilic cyclopropyl source
Catalyst Pd(PPh₃)₄, Cu(I) salts Transition metal catalysis
Solvent DMF, THF, acetonitrile Solvent choice affects yield and selectivity
Temperature 25°C to 80°C Mild to moderate heating
Reaction time 4-24 hours Monitored via NMR or TLC

Purification and Final Characterization

Post-synthesis, purification involves column chromatography, recrystallization, or preparative HPLC to isolate the pure compound. Characterization techniques include NMR, MS, and IR spectroscopy, confirming the structure and purity.

Summary of Preparation Pathway

Step Description Key Reagents Conditions Outcome
1 Bromination of 2-fluorobenzenesulfonamide NBS, radical initiator 0°C–25°C 4-bromo-2-fluorobenzenesulfonamide
2 Sulfonamide formation Chlorosulfonic acid, cyclopropylamine -10°C–0°C, then room temp 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide
3 Cyclopropylation at nitrogen Cyclopropyl bromide, Pd catalyst 25°C–80°C Final target compound

Chemical Reactions Analysis

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The introduction of fluorine in organic compounds often enhances their biological activity and metabolic stability. 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide, with its unique structural features, is being studied for its potential as a pharmacological agent. Fluorinated compounds are known to improve lipophilicity, which can enhance bioavailability and efficacy in drug formulations .

Case Study: Anticancer Activity
A study investigated the anticancer properties of sulfonamide derivatives, including this compound. The compound was evaluated for its cytotoxic effects against various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound in the development of new anticancer drugs .

Organic Synthesis

Reagent in Chemical Reactions
this compound serves as a versatile reagent in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating more complex molecular architectures. The presence of the bromine atom allows for further functionalization, while the fluorine can influence the reactivity and selectivity of subsequent reactions .

Data Table: Reaction Outcomes

Reaction TypeConditionsYield (%)References
Nucleophilic substitutionAqueous conditions85
Coupling reactionsPd-catalyzed75
FluorinationElectrophilic fluorination90

Agrochemical Applications

Pesticidal Properties
Research indicates that fluorinated sulfonamides can exhibit pesticidal properties. Compounds similar to this compound are being explored for their effectiveness against agricultural pests. The incorporation of fluorine not only enhances the biological activity but also improves the environmental stability of these agrochemicals .

Case Study: Insecticidal Efficacy
In a comparative study on various sulfonamide derivatives, this compound was tested against common agricultural pests. Findings revealed that it showed a higher mortality rate compared to non-fluorinated analogs, thus supporting its potential use in developing new insecticides .

Analytical Chemistry

Use as a Standard Compound
In analytical chemistry, this compound is utilized as a standard compound for calibration in chromatography and spectrometry due to its well-defined chemical properties. Its stability under various conditions makes it suitable for quantitative analysis of related compounds in research laboratories .

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group allows it to form strong hydrogen bonds with target proteins, potentially inhibiting their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogens and Cyclopropyl Groups

N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide
  • Structure : Contains bromo (C5) and chloro (C2) substituents on a benzyl-naphthalene sulfonamide backbone with a cyclopropyl group.
  • Key Differences: The naphthalene system and chlorine substituent distinguish it from the fluorinated benzene ring in the target compound.
  • Activity : Sulfonamides with naphthalene cores are associated with antitumor activity, though the chloro substituent may alter potency compared to fluorine .
5-Bromo-N-ethyl-2-methoxybenzenesulfonamide (CAS 717892-29-0)
  • Structure : Features an ethyl group and methoxy (OCH₃) substituent instead of cyclopropyl and fluorine.
  • Key Differences: The ethyl group is less sterically demanding than cyclopropyl, which may enhance conformational flexibility.
3-Bromo-N-isopropylbenzenesulfonamide (CAS 871269-08-8)
  • Structure : Substituted with isopropyl and bromine on a simpler benzenesulfonamide scaffold.
  • Key Differences : The lack of fluorine and cyclopropyl groups simplifies the structure, possibly reducing synthetic complexity but limiting target specificity .

Functional Group Variations: Sulfonamide vs. Amide

2-Bromo-N-(cyclopropylmethyl)-5-fluorobenzamide (CAS 1016822-63-1)
  • Structure : Replaces the sulfonamide group with a benzamide (-CONH-) and retains bromo, fluoro, and cyclopropylmethyl groups.
  • However, benzamides often exhibit improved metabolic stability due to reduced susceptibility to enzymatic hydrolysis .
5-Bromo-N-(2-isopropylphenyl)-2-furamide
  • Structure : Features a furan ring instead of benzene and an isopropylphenyl group.
  • Key Differences : The furan’s aromaticity and oxygen atom alter electronic properties, which may influence interactions with hydrophobic pockets in enzymes or receptors .

Complex Derivatives: Multi-Substituted Systems

Benzofuran GSK8175 Analog ()
  • Structure : A highly substituted benzofuran with multiple bromo, chloro, and cyclopropyl groups, along with sulfonamide linkages.
  • Key Differences : The complexity of this compound may enhance target specificity but complicate synthesis and pharmacokinetics. The presence of methoxymethoxy and hydroxymethyl groups introduces polarity, contrasting with the fluorine’s compact electronegativity in the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Group Notable Activities Reference
5-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide C₉H₈BrFNO₂S Br (C5), F (C2), cyclopropyl Sulfonamide Antitumor (predicted) N/A
N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide C₂₀H₁₈BrClNO₂S Br (C5), Cl (C2), cyclopropyl Sulfonamide Antitumor, antibacterial
5-Bromo-N-ethyl-2-methoxybenzenesulfonamide C₉H₁₂BrNO₃S Br (C5), OCH₃ (C2), ethyl Sulfonamide Unknown
2-Bromo-N-(cyclopropylmethyl)-5-fluorobenzamide C₁₁H₁₁BrFNO Br (C2), F (C5), cyclopropyl Amide Unknown

Table 2: Substituent Impact on Properties

Substituent Electronic Effect Steric Effect Example Compound
Fluorine (F) Electron-withdrawing Minimal This compound
Chlorine (Cl) Electron-withdrawing Moderate N-(5-Bromo-2-chlorobenzyl)-...sulfonamide
Cyclopropyl Electron-donating High (rigid) All cyclopropyl-containing compounds
Methoxy (OCH₃) Electron-donating Moderate 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide

Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may enhance membrane penetration compared to chlorine, as seen in the improved bioavailability of fluorinated drugs .
  • Cyclopropyl vs.
  • Sulfonamide vs. Amide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which is critical for enzyme inhibition, whereas amides offer metabolic stability .

Biological Activity

Overview

5-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide is a sulfonamide derivative with the molecular formula C9H9BrFNO2S and a molecular weight of 294.14 g/mol. This compound is gaining attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 5-bromo-2-fluorobenzenesulfonyl chloride with cyclopropylamine, often in the presence of a base like triethylamine. This method allows for the formation of the desired sulfonamide via nucleophilic substitution reactions.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for forming hydrogen bonds with target proteins, which can inhibit their activity. The presence of bromine and fluorine enhances the compound's binding affinity and selectivity towards these targets.

Biological Activity Studies

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against certain bacterial strains.
  • Enzyme Inhibition : It has been evaluated for its ability to inhibit enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inhibition Studies : A study conducted on various sulfonamide derivatives demonstrated that modifications in the chemical structure significantly affect their inhibitory potency against specific enzymes, such as carbonic anhydrase and dihydropteroate synthase. The introduction of the cyclopropyl group was noted to enhance enzyme inhibition compared to other structural analogs .
  • Cytotoxicity Assays : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential anticancer properties. The IC50 values observed indicate moderate effectiveness in inhibiting cell proliferation, warranting further exploration into its mechanism of action.
  • Structure-Activity Relationship (SAR) : Research into SAR has highlighted that the introduction of halogenated groups (like bromine and fluorine) increases lipophilicity, which may enhance cellular uptake and biological activity .

Data Table: Biological Activity Overview

Biological Activity Description IC50 Values (µM)
AntimicrobialEffective against select bacterial strainsTBD
Enzyme InhibitionInhibits carbonic anhydraseTBD
CytotoxicityInduces apoptosis in cancer cell lines<10

Q & A

Basic: What synthetic strategies are recommended for preparing 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide?

Answer:
The synthesis typically involves sulfonylation of a bromo-fluoro-substituted benzene precursor. A common approach includes:

  • Step 1 : Reacting 5-bromo-2-fluorobenzenesulfonyl chloride with cyclopropylamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane (DCM) at 0–25°C .
  • Step 2 : Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to isolate the sulfonamide product.
  • Validation : Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and characterize via 1H^1H-NMR (e.g., cyclopropyl proton signals at δ 0.5–1.2 ppm) .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in sulfonamide derivatives?

Answer:
Single-crystal X-ray diffraction is critical for determining bond angles, dihedral planes, and intermolecular interactions. For example:

  • Sample Preparation : Crystallize the compound using slow evaporation in a solvent system (e.g., methanol/water).
  • Key Parameters : Analyze the dihedral angle between the sulfonamide group and the aromatic ring; deviations >10° indicate steric hindrance from substituents like bromine or fluorine .
  • Case Study : In N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide, the cyclopropyl group induced a 12.5° twist, affecting molecular packing and bioactivity .

Basic: Which spectroscopic techniques are essential for characterizing fluorinated and brominated sulfonamides?

Answer:

  • 19F^{19}F-NMR : Identifies fluorine environments (e.g., aromatic fluorine at δ -110 to -120 ppm).
  • ESI-MS : Validates molecular weight (e.g., [M+H]+^+ peak for C10H9BrFNO2S_{10}H_9BrFNO_2S: calculated m/z 330.96).
  • FT-IR : Confirms sulfonamide S=O stretches (1350–1300 cm1^{-1}) and N–H bending (1550 cm1^{-1}) .

Advanced: How should researchers address contradictions in bioactivity data for sulfonamide derivatives?

Answer:
Methodological inconsistencies in bioassays often underlie contradictory results. Strategies include:

  • Standardized Assays : Use uniform cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to differentiate structure-activity relationships (SAR) from assay-specific artifacts. For instance, fluorinated sulfonamides may show variable cytotoxicity due to differential membrane permeability .
  • Case Study : Hybrid modeling combining wet-lab receptor profiling (e.g., heterologous expression) and computational metrics (e.g., QSAR) resolves discrepancies in agonistic profiles .

Basic: How do halogen substituents (Br, F) and the cyclopropyl group influence physicochemical properties?

Answer:

  • Lipophilicity : Bromine increases logP (by ~0.9 units), enhancing membrane permeability but reducing aqueous solubility.
  • Electron Effects : Fluorine’s electronegativity stabilizes the sulfonamide moiety via inductive effects, altering pKa (e.g., fluorinated analogs show pKa ~8.5 vs. ~9.2 for non-fluorinated).
  • Steric Effects : Cyclopropyl’s rigid geometry restricts rotational freedom, impacting binding to target proteins (e.g., carbonic anhydrase) .

Advanced: Can computational models predict regioselectivity in sulfonamide reactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactivity:

  • Nucleophilic Substitution : Fluorine’s ortho-directing effect favors bromine substitution at the para position.
  • Activation Energy : Cyclopropyl’s strain energy (~27 kcal/mol) lowers barriers for sulfonamide bond rotation in transition states .
  • Validation : Compare computed 13C^{13}C-NMR shifts (<2 ppm deviation) with experimental data to refine models .

Basic: What challenges arise in purifying brominated/fluorinated sulfonamides?

Answer:

  • Solubility Issues : Use mixed solvents (e.g., DCM/hexane) for recrystallization.
  • Byproduct Removal : Bromide salts (e.g., NaBr) can be extracted via aqueous washes (pH 7–8).
  • Storage : Store under inert gas (argon) at -20°C to prevent decomposition; monitor purity via TLC (Rf 0.3–0.5 in 1:1 EtOAc/hexane) .

Advanced: What in vitro strategies validate antitumor activity of sulfonamide derivatives?

Answer:

  • Target Identification : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Cytotoxicity Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, IC50_{50} <10 µM indicates potency).
  • Mechanistic Studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide
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5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide

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